Ketohexokinase inhibitor 1
Overview
Description
PF-06835919 is a first-in-class ketohexokinase inhibitor developed by Pfizer. It is primarily being investigated for its potential to treat metabolic disorders, including non-alcoholic steatohepatitis (NASH) and other related conditions. Ketohexokinase is an enzyme that plays a crucial role in the metabolism of fructose, and its inhibition by PF-06835919 has shown promising results in preclinical and clinical studies .
Preparation Methods
The synthesis of PF-06835919 involves several steps, including the preparation of key intermediates and the final coupling reactions. The synthetic route typically involves the use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to ensure the purity and identity of the compound . Industrial production methods for PF-06835919 are designed to be scalable and efficient, ensuring that the compound can be produced in large quantities for clinical and commercial use .
Chemical Reactions Analysis
PF-06835919 undergoes various chemical reactions, including oxidative pathways and acyl glucuronidation. The compound is metabolized by cytochrome P450 enzymes (CYP3A, CYP2C8, CYP2C9) and UDP-glucuronosyltransferase (UGT2B7) . Common reagents used in these reactions include organic solvents and specific inhibitors to study the metabolic pathways. The major products formed from these reactions are metabolites that are further analyzed to understand the pharmacokinetics and pharmacodynamics of PF-06835919 .
Scientific Research Applications
PF-06835919 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study enzyme inhibition and metabolic pathways. In biology, it helps in understanding the role of ketohexokinase in fructose metabolism. In medicine, PF-06835919 is being investigated for its potential to treat metabolic disorders such as NASH, obesity, and type 2 diabetes . In the industry, it serves as a model compound for developing new therapeutic agents targeting metabolic pathways .
Mechanism of Action
PF-06835919 exerts its effects by inhibiting the enzyme ketohexokinase, which is responsible for the phosphorylation of fructose to fructose-1-phosphate. This inhibition reduces the conversion of fructose, thereby decreasing the metabolic burden associated with high fructose consumption. The molecular targets involved include the isoforms of ketohexokinase (KHK-A and KHK-C), and the pathways affected are those related to fructose metabolism and its downstream effects .
Comparison with Similar Compounds
PF-06835919 is unique in its high selectivity and potency as a ketohexokinase inhibitor. Similar compounds include other ketohexokinase inhibitors that are being developed for similar therapeutic purposes. PF-06835919 stands out due to its favorable pharmacokinetic profile and the extensive preclinical and clinical data supporting its efficacy and safety . Other similar compounds may include those targeting different enzymes in the fructose metabolism pathway, but PF-06835919 remains a leading candidate in this class of inhibitors .
Properties
IUPAC Name |
2-[(1S,5R)-3-[2-[(2S)-2-methylazetidin-1-yl]-6-(trifluoromethyl)pyrimidin-4-yl]-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N4O2/c1-8-2-3-23(8)15-20-12(16(17,18)19)5-13(21-15)22-6-10-9(4-14(24)25)11(10)7-22/h5,8-11H,2-4,6-7H2,1H3,(H,24,25)/t8-,9?,10-,11+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDUYWDNWFXSMJJ-OFLUOSHYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN1C2=NC(=CC(=N2)N3CC4C(C3)C4CC(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCN1C2=NC(=CC(=N2)N3C[C@@H]4[C@H](C3)C4CC(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2102501-84-6 | |
Record name | PF-06835919 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EC2P9H3A8S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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